molecular formula C14H17F2NO B5209600 1-(2,4-difluorobenzoyl)-2,6-dimethylpiperidine

1-(2,4-difluorobenzoyl)-2,6-dimethylpiperidine

Cat. No. B5209600
M. Wt: 253.29 g/mol
InChI Key: RZGRGYLCLDNKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-difluorobenzoyl)-2,6-dimethylpiperidine, also known as DF-MDPV, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic stimulants that are structurally similar to the naturally occurring stimulant, cathinone, found in the khat plant. DF-MDPV is a potent stimulant that has gained popularity in the research community due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorobenzoyl)-2,6-dimethylpiperidine involves the inhibition of dopamine reuptake by the dopamine transporter, leading to an increase in extracellular dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the stimulant effects of this compound, including increased energy, alertness, and euphoria.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to increase the release of other neurotransmitters, including norepinephrine and serotonin, which may contribute to its overall effects on behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,4-difluorobenzoyl)-2,6-dimethylpiperidine in lab experiments is its potency and selectivity for the dopamine transporter. This makes it a valuable tool for studying the mechanisms of dopamine regulation and the effects of dopamine dysregulation on behavior. However, one of the limitations of using this compound is its potential for abuse, which may limit its use in certain research settings.

Future Directions

There are many potential future directions for research on 1-(2,4-difluorobenzoyl)-2,6-dimethylpiperidine, including further studies of its effects on dopamine regulation and behavior, as well as investigations into its potential therapeutic applications. Additionally, there is a need for further research into the potential risks associated with this compound use, including its potential for abuse and addiction.

Synthesis Methods

1-(2,4-difluorobenzoyl)-2,6-dimethylpiperidine can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Mannich reaction. The Friedel-Crafts acylation reaction involves the reaction of an acyl chloride with a substituted benzene in the presence of a Lewis acid catalyst. The Mannich reaction involves the reaction of a primary amine, formaldehyde, and a ketone or aldehyde to form a beta-amino carbonyl compound.

Scientific Research Applications

1-(2,4-difluorobenzoyl)-2,6-dimethylpiperidine has been studied extensively in the scientific community due to its potential applications in the fields of neuroscience and pharmacology. It has been shown to have a high affinity for the dopamine transporter, which plays a critical role in the regulation of dopamine levels in the brain. This property makes this compound a valuable tool for studying the mechanisms of dopamine regulation and the effects of dopamine dysregulation on behavior.

properties

IUPAC Name

(2,4-difluorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO/c1-9-4-3-5-10(2)17(9)14(18)12-7-6-11(15)8-13(12)16/h6-10H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGRGYLCLDNKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=C(C=C(C=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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